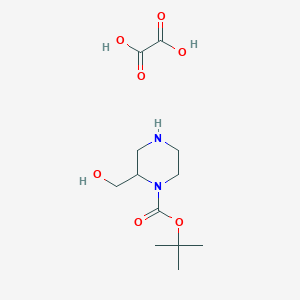

tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate

CAS No.: 1951441-42-1

Cat. No.: VC13578379

Molecular Formula: C12H22N2O7

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951441-42-1 |

|---|---|

| Molecular Formula | C12H22N2O7 |

| Molecular Weight | 306.31 g/mol |

| IUPAC Name | tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate;oxalic acid |

| Standard InChI | InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13;3-1(4)2(5)6/h8,11,13H,4-7H2,1-3H3;(H,3,4)(H,5,6) |

| Standard InChI Key | XXLWFLJMCHPOAT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1CO.C(=O)(C(=O)O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CO.C(=O)(C(=O)O)O |

Introduction

Structural and Chemical Properties

Molecular Characterization

The compound’s IUPAC name is tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate, reflecting its dual-component structure: a piperazine ring substituted with hydroxymethyl and Boc groups, paired with oxalic acid as a counterion . Key properties include:

| Property | Value |

|---|---|

| CAS Number | 1951441-42-1 |

| Molecular Formula | |

| Molar Mass | 306.31 g/mol |

| Solubility | Soluble in polar organic solvents |

| Stability | Stable at -20°C under inert gas |

The hydroxymethyl group enhances hydrophilicity, while the Boc group provides steric protection, making the compound suitable for further functionalization .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for the piperazine ring protons (δ 3.3–3.6 ppm) and the Boc group’s tert-butyl moiety (δ 1.4 ppm). High-Performance Liquid Chromatography (HPLC) analyses demonstrate purity levels exceeding 95% under optimized conditions.

Synthesis and Optimization

Reaction Pathways

Synthesis begins with piperazine derivatives undergoing sequential substitutions:

-

Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate in dichloromethane to form the Boc-protected intermediate .

-

Hydroxymethylation: The piperazine nitrogen is alkylated with formaldehyde or equivalent reagents, introducing the hydroxymethyl group .

-

Oxalate Salt Formation: The free base is treated with oxalic acid in ethanol, yielding the crystalline oxalate salt .

Key reaction parameters include:

-

Temperature: 0–25°C for Boc protection to minimize side reactions.

Purification and Yield

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves yields of 70–85%. Recrystallization from ethanol further enhances purity to >98% .

Comparative Analysis with Analogues

The target compound’s hydroxymethyl group offers superior solubility over ethyl or methyl derivatives, facilitating formulation in aqueous media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume